Cas no 1416348-79-2 ((R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline)

(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline structure
1416348-79-2 structure
Product Name:(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline
CAS No:1416348-79-2
MF:C13H17F3N2O
MW:274.282093763351
CID:4597564
Update Time:2025-07-31

(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline Chemical and Physical Properties

Names and Identifiers

    • (R)-2-METHOXY-4-(2-TRIFLUOROMETHYL-PIPERIDIN-1-YL)-ANILINE
    • Benzenamine, 2-methoxy-4-[(2R)-2-(trifluoromethyl)-1-piperidinyl]-
    • (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline
    • Inchi: 1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3/t12-/m1/s1
    • InChI Key: CWPDBGKORATZLE-GFCCVEGCSA-N
    • SMILES: C1(N)=CC=C(N2CCCC[C@@H]2C(F)(F)F)C=C1OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3

(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline Pricemore >>

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Additional information on (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline

(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline: A Comprehensive Overview

(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline (CAS No. 1416348-79-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring, exhibits promising biological activities and potential therapeutic applications. This article provides an in-depth exploration of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline.

Chemical Structure and Properties

(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is a chiral aniline derivative with the molecular formula C13H16F3NO2. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The methoxy group at the 2-position of the aniline ring further modulates the compound's hydrophobicity and lipophilicity, making it a valuable scaffold for drug design. The piperidine ring, a common motif in many bioactive compounds, contributes to the overall conformational flexibility and binding affinity of the molecule.

Synthesis Methods

The synthesis of (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline has been extensively studied, with several efficient routes reported in the literature. One common approach involves the coupling of 4-chloro-2-methoxyaniline with 2-trifluoromethylpiperidine using transition metal-catalyzed reactions, such as palladium-catalyzed Buchwald-Hartwig amination. This method provides high yields and excellent stereoselectivity, ensuring the formation of the desired (R)-enantiomer. Another notable synthetic route involves the use of asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to achieve enantioselective synthesis of the target compound.

Biological Activities

(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline has been investigated for its potential therapeutic applications in various disease models. Recent studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. The mechanism of action is believed to involve modulation of key signaling pathways, such as the inhibition of pro-inflammatory cytokines and activation of anti-inflammatory mediators.

In addition to its anti-inflammatory effects, (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline has also demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. Research suggests that this compound can protect neurons from oxidative stress and apoptosis by upregulating antioxidant enzymes and inhibiting pro-apoptotic pathways. These findings highlight the potential of (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline as a multifunctional therapeutic agent with broad-spectrum biological activities.

Clinical Trials and Future Prospects

The promising preclinical data on (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline have paved the way for further clinical evaluation. Several Phase I and II clinical trials are currently underway to assess the safety, tolerability, and efficacy of this compound in human subjects. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

Future research will focus on optimizing the pharmacokinetic properties of (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline, such as improving its bioavailability and reducing potential side effects. Additionally, efforts are being made to develop novel formulations and delivery systems to enhance its therapeutic efficacy in various clinical settings.

Conclusion

In summary, (R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline (CAS No. 1416348-79-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Ongoing clinical trials are expected to provide further insights into its therapeutic applications, paving the way for its development as a novel therapeutic agent in various disease conditions.

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